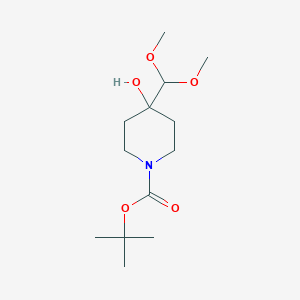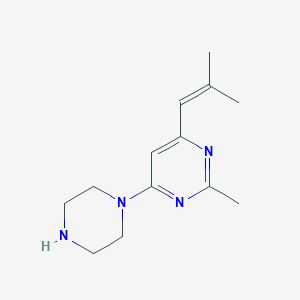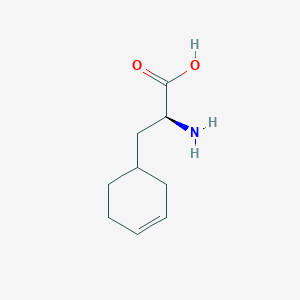
(2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a cyclohexene ring attached to the alpha carbon of the amino acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexene and a protected amino acid derivative.
Cycloaddition Reaction: The cyclohexene undergoes a cycloaddition reaction with a suitable reagent to introduce the amino group at the desired position.
Deprotection: The protected amino acid derivative is then deprotected under mild conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the cyclohexene ring.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted amino acids with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid is used as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its unique structure.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
(2S)-2-Amino-3-phenylpropanoic acid: Features a phenyl group instead of a cyclohexene ring.
(2S)-2-Amino-3-(cyclohexyl)propanoic acid: Contains a cyclohexane ring instead of a cyclohexene ring.
Uniqueness:
Structural Features: The presence of a cyclohexene ring in (2S)-2-Amino-3-(cyclohex-3-en-1-yl)propanoic acid provides unique steric and electronic properties.
Reactivity: The compound’s reactivity differs from similar compounds due to the presence of the cyclohexene ring, which can participate in additional types of chemical reactions.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-cyclohex-3-en-1-ylpropanoic acid |
InChI |
InChI=1S/C9H15NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-2,7-8H,3-6,10H2,(H,11,12)/t7?,8-/m0/s1 |
Clave InChI |
UQNYOKSFRVGRQV-MQWKRIRWSA-N |
SMILES isomérico |
C1CC(CC=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
C1CC(CC=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


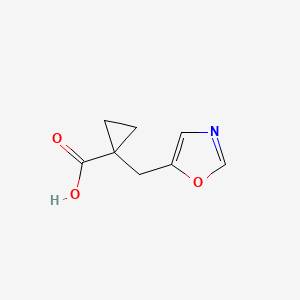
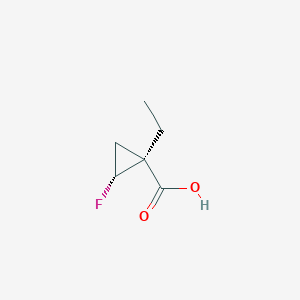
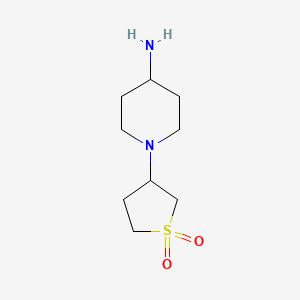
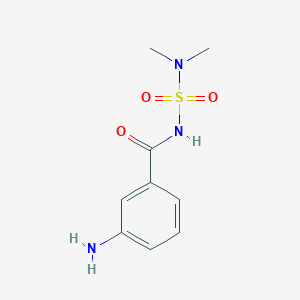

![Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13346337.png)

![Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13346347.png)
![6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13346354.png)
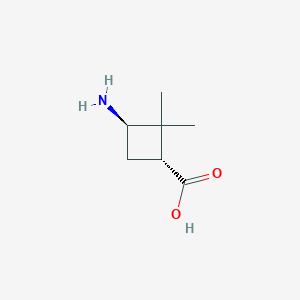
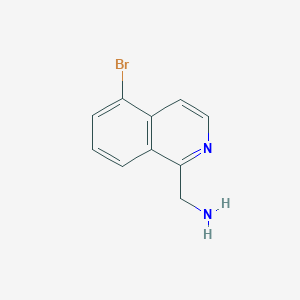
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
